Dipropylene glycol dinonanoate
CAS No.: 29059-00-5
Cat. No.: VC21347175
Molecular Formula: C24H46O5
Molecular Weight: 414.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29059-00-5 |
|---|---|
| Molecular Formula | C24H46O5 |
| Molecular Weight | 414.6 g/mol |
| IUPAC Name | 3-(3-nonanoyloxypropoxy)propyl nonanoate |
| Standard InChI | InChI=1S/C24H46O5/c1-3-5-7-9-11-13-17-23(25)28-21-15-19-27-20-16-22-29-24(26)18-14-12-10-8-6-4-2/h3-22H2,1-2H3 |
| Standard InChI Key | QNQFILNCKAALEB-UHFFFAOYSA-N |
| SMILES | CCCCCCCCC(=O)OCCCOCCCOC(=O)CCCCCCCC |
| Canonical SMILES | CCCCCCCCC(=O)OCCCOCCCOC(=O)CCCCCCCC |
Introduction
Chemical Structure and Properties
Dipropylene glycol dinonanoate features a distinctive molecular structure characterized by two ester linkages that connect the dipropylene glycol backbone to nonanoic acid chains. This arrangement contributes significantly to its functionality as an emollient and its ability to form protective barriers when applied topically.
Physical and Chemical Characteristics
The compound presents as a colorless to pale yellow liquid with a mild odor, making it suitable for incorporation into various formulations, particularly those where sensory attributes are crucial. Its physical state at ambient temperature and pressure facilitates easy integration into diverse product matrices.
Molecular Properties
The molecular properties of dipropylene glycol dinonanoate provide insight into its behavior in different applications and its interaction with other substances.
Table 1: Key Molecular Properties of Dipropylene Glycol Dinonanoate
| Property | Value |
|---|---|
| Molecular Formula | C24H46O5 |
| Molecular Weight | 414.6 g/mol |
| CAS Number | 29059-00-5, 63716-17-6 |
| IUPAC Name | 3-(3-nonanoyloxypropoxy)propyl nonanoate |
| Canonical SMILES | CCCCCCCCC(=O)OCCCOCCCOC(=O)CCCCCCCC |
| InChI Key | QNQFILNCKAALEB-UHFFFAOYSA-N |
| Solubility | Soluble in organic solvents |
These properties contribute to the compound's efficacy in applications requiring specific physicochemical characteristics, particularly in formulations where compatibility with other ingredients is essential.
Synthesis and Production Methods
The production of dipropylene glycol dinonanoate involves specific chemical processes optimized for efficiency and product quality.
Synthetic Routes
The primary synthetic pathway for dipropylene glycol dinonanoate involves an esterification reaction between dipropylene glycol and nonanoic acid. This reaction typically requires an acid catalyst to facilitate the formation of ester bonds and proceeds under conditions designed to remove water, thereby driving the equilibrium toward product formation.
Industrial Manufacturing Processes
In industrial settings, production typically follows a continuous esterification process involving several key steps:
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Reactants (dipropylene glycol and nonanoic acid) are fed into a reactor with an acid catalyst
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The reaction mixture is heated to facilitate esterification
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Water formed during the reaction is continuously removed
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The product undergoes distillation to separate the desired ester
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Further purification steps ensure the required quality specifications
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Quality control testing confirms product parameters
These manufacturing processes are designed to maximize yield while maintaining product purity, which is essential for applications in cosmetics and pharmaceuticals where strict quality standards apply.
Chemical Reactivity
Dipropylene glycol dinonanoate participates in several reaction types due to the presence of ester linkages in its structure.
Principal Reaction Types
The compound primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the cleavage of ester bonds in the presence of water and a catalyst, resulting in the formation of dipropylene glycol and nonanoic acid. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and releasing dipropylene glycol.
Reaction Conditions and Reagents
Table 2: Conditions for Key Reactions of Dipropylene Glycol Dinonanoate
| Reaction Type | Reagents | Conditions | Catalyst |
|---|---|---|---|
| Hydrolysis | Water | Elevated temperature | Acid (e.g., HCl) or Base (e.g., NaOH) |
| Transesterification | Alcohol (e.g., methanol, ethanol) | Elevated temperature | Acid (e.g., H2SO4) or Base (e.g., sodium methoxide) |
These reaction conditions are significant in understanding how the compound behaves in different environments and how it might interact with other components in formulations.
Applications in Various Industries
The versatility of dipropylene glycol dinonanoate is evidenced by its widespread use across multiple sectors.
Cosmetic and Personal Care Applications
In cosmetic formulations, dipropylene glycol dinonanoate functions primarily as an emollient, providing skin conditioning benefits. Its inclusion in these products helps:
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Improve texture and spreadability of formulations
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Enhance the sensory attributes of products
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Reduce transepidermal water loss
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Maintain skin hydration
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Provide a smooth feel to topical products
These properties make it particularly valuable in moisturizers, sunscreens, makeup products, and hair care formulations where texture and skin feel are paramount considerations.
Pharmaceutical Applications
In pharmaceutical formulations, dipropylene glycol dinonanoate serves multiple functions:
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Acts as a carrier for active pharmaceutical ingredients
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Enhances dermal penetration of medicinal compounds
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Improves the efficacy of topical medications
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Contributes to formulation stability
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Provides emollient effects in medicated skin products
Its ability to form a protective barrier on the skin while facilitating the delivery of active ingredients makes it particularly useful in topical pharmaceutical preparations.
Industrial Applications
Beyond cosmetic and pharmaceutical uses, dipropylene glycol dinonanoate finds application in industrial settings as:
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A lubricant in various manufacturing processes
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A plasticizer in polymer formulations
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A solvent for specialized applications
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A component in technical formulations requiring specific physical properties
Its low volatility and compatibility with various materials contribute to its utility in these industrial applications.
| Study Type | Findings |
|---|---|
| Carcinogenicity Study | No evidence of carcinogenic effects in rat and mouse studies |
| Kidney Toxicity | Increased nephropathy observed only at high doses |
| Acute Toxicity (LD50) | Greater than 34.6 g/kg (oral administration) |
| Skin Irritation | Minimal irritation noted in patch tests |
These findings support the compound's favorable safety profile, particularly at concentrations typically used in commercial products.
Research Findings and Efficacy Studies
Scientific investigations have provided evidence for the efficacy of dipropylene glycol dinonanoate in various applications.
Skin Hydration Research
Studies have demonstrated that formulations containing dipropylene glycol dinonanoate significantly improve skin hydration compared to control formulations lacking this compound. This effect is attributed to the molecule's ability to form a protective barrier on the skin surface, thereby reducing transepidermal water loss.
Enhancement of Dermal Penetration
Research indicates that dipropylene glycol dinonanoate enhances the percutaneous penetration of topically applied compounds. This property makes it particularly valuable in pharmaceutical formulations where delivery of active ingredients through the skin barrier is desired.
Formulation Compatibility Studies
Investigations into the compatibility of dipropylene glycol dinonanoate with various cosmetic and pharmaceutical ingredients have shown favorable results, highlighting its versatility as a formulation component. These studies support its use in complex product matrices where ingredient interactions must be carefully managed.
Future Perspectives and Emerging Applications
The ongoing development of formulation technologies opens new possibilities for the application of dipropylene glycol dinonanoate. Emerging areas of interest include:
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Advanced drug delivery systems leveraging its penetration enhancement properties
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Sustainable formulations responding to increasing consumer demand for environmentally responsible products
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Novel cosmetic textures exploiting its sensory attributes
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Specialized industrial applications requiring its unique combination of properties
These potential applications suggest that dipropylene glycol dinonanoate will continue to play an important role in various industries as formulation technologies evolve.
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